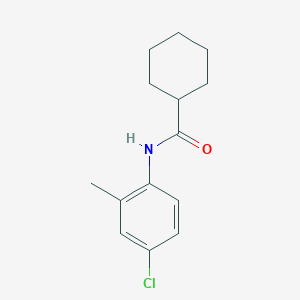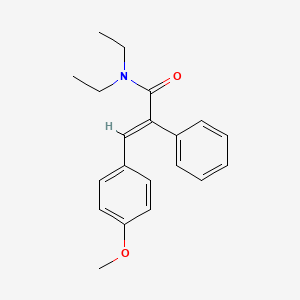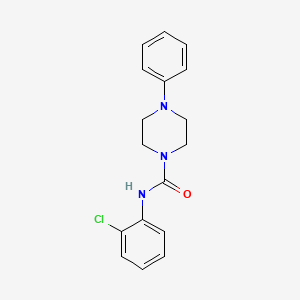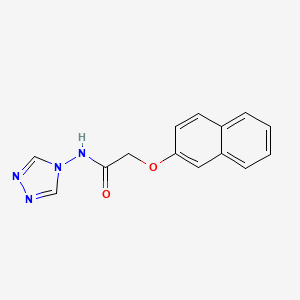
isobutyl(phenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl(phenyl)phosphinic acid, also known as IMPA or Phenylisobutylphosphinic acid, is a chemical compound that is widely used in scientific research. IMPA is a phosphinic acid derivative that is structurally similar to phosphoric acid. It has a variety of applications in different fields of science, including chemistry, biology, and medicine.
Mecanismo De Acción
Isobutyl(phenyl)phosphinic acid acts as a phosphinic acid analog to phosphoric acid, which is an essential component of many biological processes. isobutyl(phenyl)phosphinic acid can inhibit enzymes that require phosphoric acid as a cofactor, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
isobutyl(phenyl)phosphinic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as pyruvate dehydrogenase, which is involved in energy metabolism. It can also inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to decreased DNA and RNA synthesis. Additionally, isobutyl(phenyl)phosphinic acid has been shown to have antiviral and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobutyl(phenyl)phosphinic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a variety of applications in different fields of science. However, isobutyl(phenyl)phosphinic acid can be toxic at high concentrations, and it can react with other chemicals in unexpected ways. Careful handling and storage are necessary to ensure its safe use in the lab.
Direcciones Futuras
There are several potential future directions for research involving isobutyl(phenyl)phosphinic acid. One area of interest is the development of new drugs that target enzymes inhibited by isobutyl(phenyl)phosphinic acid. Another area of interest is the use of isobutyl(phenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for synthesizing complex organic molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of isobutyl(phenyl)phosphinic acid and its potential applications in different fields of science.
Métodos De Síntesis
Isobutyl(phenyl)phosphinic acid can be synthesized through various methods, including the reaction of phenylmagnesium bromide with diisobutylphosphinic chloride, the reaction of chlorodiphenylphosphine with isobutylmagnesium bromide, and the reaction of phenylmagnesium bromide with isobutylphosphinic chloride. These methods have been extensively studied and optimized to produce high yields of pure isobutyl(phenyl)phosphinic acid.
Aplicaciones Científicas De Investigación
Isobutyl(phenyl)phosphinic acid is widely used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it forms complexes with transition metals. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, isobutyl(phenyl)phosphinic acid is used in medicinal chemistry to design and synthesize new drugs.
Propiedades
IUPAC Name |
2-methylpropyl(phenyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGGWDBLLPBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylphenylphosphinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


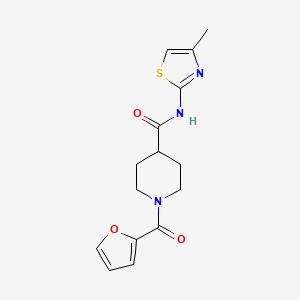
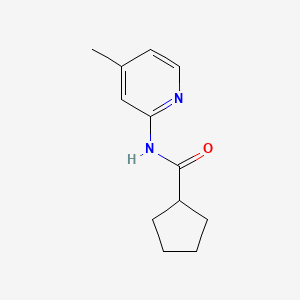
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
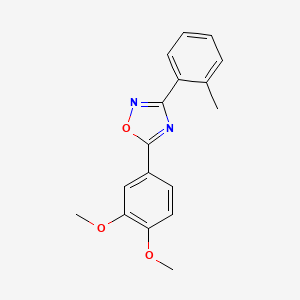
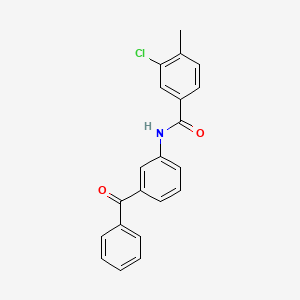
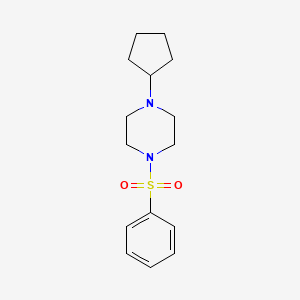
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
